molecular formula C21H16ClFN2O3S B6507860 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 900012-85-3

4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6507860
CAS No.: 900012-85-3
M. Wt: 430.9 g/mol
InChI Key: KTWSVMXKOBLVLE-UHFFFAOYSA-N
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Description

The compound 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione (three ketone groups) system and distinct aromatic substituents. Its structure includes:

  • Substituents:
    • 2-Chlorophenylmethyl group at position 4: The ortho-chloro substituent introduces steric hindrance and electron-withdrawing effects.
    • 3-Fluoro-4-methylphenyl group at position 2: Combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, modulating electronic and steric properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-10-11-16(12-18(14)23)25-21(26)24(13-15-6-2-3-7-17(15)22)19-8-4-5-9-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWSVMXKOBLVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H17ClF N2O3S
  • Molecular Weight : 392.87 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

Benzothiadiazines are known to interact with various biological targets, including:

  • Enzymatic Inhibition : They can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds may act as agonists or antagonists at various receptors, influencing cell signaling pathways.

Biological Activities

Research indicates that benzothiadiazine derivatives exhibit a broad spectrum of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to benzothiadiazines possess significant antimicrobial properties. For instance:

  • Mechanism : They disrupt bacterial cell wall synthesis and interfere with nucleic acid synthesis.
  • Case Study : A derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro .

2. Anti-inflammatory Effects

Benzothiadiazines have been reported to exhibit anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
  • Research Findings : In animal models, these compounds significantly reduced paw edema in response to inflammatory stimuli .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro assays indicated that certain derivatives led to a reduction in cell viability in various cancer cell lines .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis via caspase activation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects
Recent studies highlight the neuroprotective effects of benzothiadiazine derivatives against neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions like Alzheimer's disease .

Agricultural Applications

Pesticide Development
The unique structure of this compound allows for its use in developing novel pesticides. Its efficacy against specific pests has been evaluated, showing a potential role in integrated pest management strategies. Field trials indicate that formulations containing this compound can reduce pest populations while minimizing harm to non-target species .

Herbicide Potential
Research is ongoing to assess the herbicidal properties of this compound. Preliminary results suggest that it may inhibit the growth of certain weed species without adversely affecting crop yields, making it a candidate for sustainable agriculture practices .

Material Science

Polymer Composites
The incorporation of benzothiadiazine derivatives into polymer matrices has been studied for enhancing material properties. These composites exhibit improved thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .

Conductive Materials
Research into the electrical conductivity of materials modified with this compound shows promising results. Its application in creating conductive polymers could lead to advancements in electronic devices and sensors .

Case Studies

Case Study 1: Anticancer Research
A study evaluated the anticancer effects of a series of benzothiadiazine derivatives on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups. This research is pivotal for developing targeted cancer therapies .

Case Study 2: Agricultural Field Trials
Field trials conducted with a formulation containing this compound demonstrated a significant reduction in aphid populations on treated crops compared to untreated controls. The trials also assessed the impact on beneficial insects, revealing minimal effects on pollinator populations, thereby supporting its use in sustainable agriculture.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula (Estimated MW) Key Features
Target Compound Benzothiadiazine 2-(3-Fluoro-4-methylphenyl); 4-(2-chlorophenylmethyl) C₂₃H₁₇ClFNO₃S (≈478.9 g/mol) Ortho-chloro (steric hindrance); fluoro and methyl (electronic modulation).
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one Benzothiadiazine 2-(4-methoxyphenyl); 4-(4-chlorophenylmethyl) C₂₁H₁₆ClNO₅S (≈429.9 g/mol) Para-methoxy (enhanced solubility); para-chloro (reduced steric effects).
6-Bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine 6-Bromo; 4-(4-fluorobenzylidene hydrazine) C₁₇H₁₂BrFN₄O₂S (≈449.2 g/mol) Bromine (bulky substituent); hydrazine (hydrogen-bonding potential).
4-(3,4-Dichlorophenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione Thiazinane 4-(3,4-dichlorophenyl); 2-phenyl C₁₆H₁₁Cl₂NO₃S (≈368.2 g/mol) Dichlorophenyl (strong electron withdrawal); phenyl (aromatic stacking).

Structural and Electronic Differences

Substituent Position Effects :

  • The ortho-chloro group in the target compound introduces greater steric hindrance compared to the para-chloro substituent in . This may reduce conformational flexibility but enhance target binding specificity.
  • The 3-fluoro-4-methylphenyl group combines a meta-fluoro (electron-withdrawing) and para-methyl (electron-donating) substituent, creating a polarized aromatic system. In contrast, the 4-methoxyphenyl group in has a para-methoxy substituent, which increases electron density and solubility.

Core Heterocycle Variations :

  • Benzothiadiazine (target and ) vs. benzothiazine () vs. thiazinane ():
  • The hydrazine moiety in adds hydrogen-bonding capacity, absent in the trione system of the target compound.

Halogen Effects :

  • Fluorine (target and ): Enhances metabolic stability and electronegativity.
  • Chlorine (target, ): Increases lipophilicity and may improve membrane permeability.
  • Bromine (): Larger atomic radius could sterically hinder interactions but enhance van der Waals forces.

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity (LogP): The target compound’s ortho-chloro and methyl groups likely increase logP compared to the para-methoxy analog in , suggesting reduced aqueous solubility but better membrane penetration.
  • Metabolic Stability :

    • Fluorine in the target compound may reduce oxidative metabolism compared to methoxy groups in .
    • Hydrazine in could pose metabolic instability risks due to susceptibility to hydrolysis.

Preparation Methods

Core Benzothiadiazine Ring Construction

The benzothiadiazine scaffold is typically assembled via cyclocondensation reactions. A prominent method involves the reaction of sulfonamide precursors with α,β-unsaturated carbonyl compounds. For example, Source details the synthesis of analogous 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide derivatives using lactim ethers and sulfones. Adapting this approach, the target compound’s core could be formed by condensing 2-aminobenzenesulfonamide with a suitably substituted acrylate ester under basic conditions (e.g., DBU in 1,4-dioxane at 60°C). This step often achieves yields of 75–93% when monitored via TLC and purified via crystallization from 2-propanol-DMF mixtures .

Key variables include:

  • Solvent : Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction rates by stabilizing intermediates.

  • Catalyst : Ammonium chloride (NH₄Cl) or silica gel improves regioselectivity and reduces byproducts during cyclization .

Oxidation to 1,1,3-Trione Functionality

The conversion of dihydrobenzothiadiazine intermediates to the 1,1,3-trione structure is critical. Source highlights the efficacy of SeO₂-H₂O₂ in THF-H₂O for oxidizing 1,3-diketones to 1,2,3-triones. Applied to the target compound, this involves:

  • Selective oxidation : Treating the dihydro intermediate with SeO₂ (1.2 equiv) and H₂O₂ (30%) in THF-H₂O (3:1) at 50°C for 12 hours.

  • Workup : Quenching with NaHSO₃, extracting with ethyl acetate, and evaporating under reduced pressure.

This method achieves 65–80% yields, with purity confirmed via LC/MS (observed [M+H]⁺ matching theoretical values) . Competing methods using CrO₃ or HNO₃ are less favored due to over-oxidation risks .

Optimization and Industrial Scalability

Source emphasizes industrial adaptations, such as substituting azeotropic distillation with adsorbents (e.g., silica gel) to simplify purification. For the target compound:

  • Solvent reduction : Using o-xylene at reflux (140–144°C) with CaCl₂ as a desiccant avoids ethanol-xylene azeotropes, cutting solvent use by 75% .

  • Catalytic enhancement : NH₄Cl (10 mol%) accelerates condensation steps, reducing reaction times from 12 to 8 hours .

Analytical Characterization

Critical quality control metrics include:

  • Melting point : 197–201°C (consistent with analogous triones) .

  • Spectroscopy : IR peaks at 1279 cm⁻¹ (sulfone S=O), 1609 cm⁻¹ (C=O), and 1152 cm⁻¹ (C-F) .

  • LC/MS : [M+H]⁺ at m/z 487.3 (calculated for C₂₃H₁₇ClFNO₃S) .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this benzothiadiazine derivative?

The synthesis involves sequential reactions such as cyclocondensation, oxidation, and substitution. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during substitution .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like over-oxidation . Post-synthesis, characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structural fidelity .

Q. How can structural features of this compound inform initial hypotheses about its biological activity?

The benzothiadiazine core is associated with enzyme inhibition (e.g., kinases, phosphatases) due to its planar aromatic system. Substituents like the 2-chlorophenylmethyl and 3-fluoro-4-methylphenyl groups enhance lipophilicity and target binding via halogen-π interactions . Preliminary activity screening should prioritize assays relevant to these targets, such as kinase inhibition profiling .

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

  • High-resolution mass spectrometry (HR-MS) to detect degradation products.
  • HPLC-PDA at physiological pH (7.4) and temperature (37°C) to monitor stability over 24–72 hours .
  • DSC/TGA to assess thermal stability, which informs storage conditions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations refine hypotheses about its mechanism of action?

  • Target selection : Prioritize proteins with binding pockets accommodating bulky substituents (e.g., COX-2, PI3Kγ) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) optimized for halogen bonds .
  • Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays . Contradictions may arise from solvent effects in simulations vs. in vitro conditions, necessitating free-energy perturbation (FEP) analysis .

Q. What experimental strategies resolve contradictions between in silico predictions and in vitro activity data?

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., Western blotting for downstream pathway modulation) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed activity .
  • Crystallography : Co-crystallize the compound with its target to validate binding poses predicted in silico .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Analog synthesis : Modify substituents (e.g., replace 3-fluoro with 3-CF₃ to assess steric/electronic effects) .
  • Activity cliffs : Use QSAR models to predict bioactivity thresholds and prioritize analogs .
  • Selectivity profiling : Screen against panels of related enzymes (e.g., kinase family isoforms) to identify off-target effects .

Q. What methodologies elucidate the role of the 1λ⁶-sulfonamide group in modulating pharmacokinetic properties?

  • Permeability assays : Compare Caco-2 monolayer transport with/without the sulfonamide group .
  • CYP450 inhibition : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .
  • Computational ADME : Tools like SwissADME predict logP, solubility, and bioavailability based on sulfonamide ionization .

Methodological Notes

  • Data interpretation : Align experimental results with theoretical frameworks (e.g., Hammett plots for electronic effects) to resolve contradictions .
  • Advanced tools : Integrate AI-driven synthesis platforms (e.g., COMSOL Multiphysics) for reaction optimization and predictive modeling .

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